molecular formula C15H11NO3 B14358330 3-Formyl-9H-carbazol-2-YL acetate CAS No. 90706-04-0

3-Formyl-9H-carbazol-2-YL acetate

Cat. No.: B14358330
CAS No.: 90706-04-0
M. Wt: 253.25 g/mol
InChI Key: LUDUCKZUJRTYSX-UHFFFAOYSA-N
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Description

3-Formyl-9H-carbazol-2-YL acetate: is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability . These properties make them suitable for various applications in optoelectronics, photovoltaics, and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-9H-carbazol-2-YL acetate typically involves the formylation of 9H-carbazole followed by acetylation. The formylation can be achieved using Vilsmeier-Haack reaction, where 9H-carbazole reacts with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The resulting 3-formyl-9H-carbazole is then acetylated using acetic anhydride in the presence of a catalyst like pyridine .

Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-9H-carbazol-2-YL acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Formyl-9H-carbazol-2-YL acetate involves its interaction with molecular targets through its functional groups. The formyl group can participate in hydrogen bonding and nucleophilic addition reactions, while the acetate group can undergo hydrolysis or substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

    9H-Carbazole: The parent compound with similar structural features but lacks the formyl and acetate groups.

    3-Formyl-9H-carbazole: Similar to 3-Formyl-9H-carbazol-2-YL acetate but without the acetate group.

    9H-Carbazol-2-YL acetate: Similar to this compound but without the formyl group.

Uniqueness: this compound is unique due to the presence of both formyl and acetate groups, which enhance its reactivity and potential for functionalization. This makes it a versatile intermediate for synthesizing a wide range of derivatives with tailored properties for specific applications .

Properties

CAS No.

90706-04-0

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

(3-formyl-9H-carbazol-2-yl) acetate

InChI

InChI=1S/C15H11NO3/c1-9(18)19-15-7-14-12(6-10(15)8-17)11-4-2-3-5-13(11)16-14/h2-8,16H,1H3

InChI Key

LUDUCKZUJRTYSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1C=O)C3=CC=CC=C3N2

Origin of Product

United States

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